L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine
Description
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine (CAS: 918424-48-3) is a hexapeptide with the sequence Ile-Val-Thr-Gln-Thr-Met. Its molecular formula is C₂₉H₅₃N₇O₁₀S, and its molecular weight is 691.84 g/mol . Its InChIKey (VWXQNGKWMOTQQG-MEPKJRJLSA-N) and SMILES notation provide structural details critical for computational modeling .
Properties
CAS No. |
918424-48-3 |
|---|---|
Molecular Formula |
C29H53N7O10S |
Molecular Weight |
691.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H53N7O10S/c1-8-14(4)20(31)25(41)34-21(13(2)3)26(42)36-23(16(6)38)27(43)32-17(9-10-19(30)39)24(40)35-22(15(5)37)28(44)33-18(29(45)46)11-12-47-7/h13-18,20-23,37-38H,8-12,31H2,1-7H3,(H2,30,39)(H,32,43)(H,33,44)(H,34,41)(H,35,40)(H,36,42)(H,45,46)/t14-,15+,16+,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
VWXQNGKWMOTQQG-MEPKJRJLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. Additionally, biotechnological methods, such as recombinant DNA technology, can be used to produce peptides in microbial systems, offering scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine from methionine sulfoxide.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related peptides and analogs:
*CAS for L-Selenomethionine inferred from PubChem data. †Truncated name for brevity; full name in .
Key Observations:
- Hydrophilicity vs. Hydrophobicity : The target compound’s Thr and Gln residues enhance water solubility, whereas peptides with aromatic residues (e.g., 874294-70-9) exhibit hydrophobicity .
- Functional Groups: Selenomethionine replaces sulfur with selenium, altering redox activity and crystallographic utility .
- Charge Properties : Basic residues in glycyl-threonyl-lysyl-arginyl-tyrosyl-methionine () confer a positive charge, influencing cellular uptake .
Target Compound (918424-48-3):
- Potential roles in enzyme inhibition or receptor modulation, inferred from similar peptides in .
- No explicit target data, but structural similarity to bioactive peptides suggests interaction with proteases or kinases.
L-Selenomethionine:
- Enzyme Targets : Inhibits methionyl-tRNA synthetase and activates glutathione peroxidase .
- Applications: Used in X-ray crystallography (anomalous dispersion) and antioxidant therapies .
Larger Peptides (e.g., 874294-70-9):
- Likely interact with membrane receptors (e.g., G-protein-coupled receptors) due to hydrophobic and aromatic residues .
Basic Peptides (e.g., Gly-Thr-Lys-Arg-Tyr-Met):
Research Findings
- Solubility : The target compound’s solubility in aqueous solutions is higher than peptides with Trp or Tyr residues .
- Stability: Methionine-containing peptides are prone to oxidation, whereas selenomethionine offers oxidative resistance .
- Therapeutic Potential: Peptides with Thr and Gln (e.g., 918424-48-3) may mimic natural substrates in immune signaling, while selenomethionine has documented antioxidant efficacy .
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